7-Octenenitrile, 7-methyl-3-methylene- is an organic compound with the molecular formula . It features a nitrile group attached to a carbon chain that includes a double bond and a methyl substituent. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry.
7-Octenenitrile, 7-methyl-3-methylene- belongs to the class of nitriles, which are characterized by the presence of a cyano group (). It is also classified as an unsaturated compound due to the presence of a double bond in its carbon chain.
The synthesis of 7-octenenitrile, 7-methyl-3-methylene- can be achieved through several methods:
In industrial settings, continuous flow reactors may be employed to enhance efficiency in the production process. The reaction mixture is purified through distillation and crystallization to isolate the desired product.
The molecular structure of 7-octenenitrile, 7-methyl-3-methylene- can be represented using various notations:
InChI=1S/C10H15N/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3
CC(=C)CCCCCC#N
The structure features a nitrile functional group at one end and a double bond between the seventh and eighth carbon atoms in the chain .
The molecular weight of this compound is approximately 149.23 g/mol. Its physical properties include a log P value of 3.10, indicating moderate hydrophobicity .
7-Octenenitrile, 7-methyl-3-methylene- can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 7-octenenitrile, 7-methyl-3-methylene-, exerts its effects varies depending on its application. In biological contexts, derivatives of this compound may interact with cellular targets such as enzymes or receptors, modulating biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions that influence reactivity and binding affinity .
The physical properties include:
The chemical properties are characterized by:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
7-Octenenitrile, 7-methyl-3-methylene-, has several scientific applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1